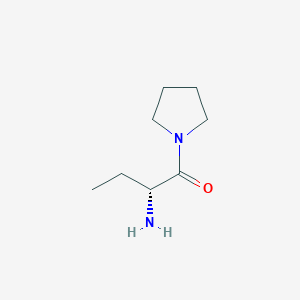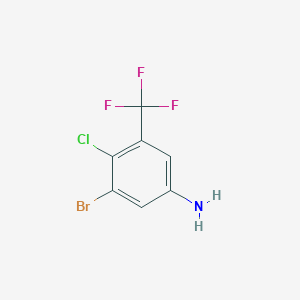
3-溴-4-氯-5-(三氟甲基)苯胺
描述
3-Bromo-4-chloro-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4BrClF3N . It has a molecular weight of 274.46 g/mol . This compound is also known by other names such as 3-bromo-4-chloro-5-(trifluoromethyl)benzenamine .
Synthesis Analysis
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)aniline involves several steps. The process starts with 4-bromo-2-trifluro toluidine as the raw material. This compound is then subjected to acetylation, nitration, deacetylation, deamination, and reduction to produce the target product .Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C7H4BrClF3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 . The compound has a topological polar surface area of 26 Ų . The compound has a complexity of 187 .Chemical Reactions Analysis
The compound has been used in the synthesis of 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion . It has also been used to synthesize salicylanilides with antitubercular activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.46 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 272.91677 g/mol .科学研究应用
非线性光学材料潜力
4-氯-3-(三氟甲基)苯胺,4-溴-3-(三氟甲基)苯胺和4-氟-3-(三氟甲基)苯胺,与3-溴-4-氯-5-(三氟甲基)苯胺密切相关,已被研究用于非线性光学(NLO)材料的潜在应用。这些研究涉及使用傅立叶变换红外和傅立叶变换拉曼技术进行实验和理论振动分析。理论计算揭示了有关超共轭作用、HOMO-LUMO能隙、分子静电势(MEP)表面分析和热力学函数 (Revathi et al., 2017) 的见解。
无过渡金属合成
研究表明了一种无过渡金属的方法,用于合成间位溴和间位三氟甲基苯胺,起始物为3-三溴甲基环戊酮或3-(2-溴-2-氯-1,1,1-三氟乙基)环戊酮。这种方法为合成具有挑战性取代模式的苯胺提供了一种新途径,并且对于生产具有生物活性的化合物 (Staudt et al., 2022) 具有重要意义。
晶体结构分析
对各种卤代-N-(对氰苄亚甲基)苯胺的晶体结构进行的研究,包括溴和氯变体,提供了有关分子相互作用和组装的见解。这些研究有助于理解分子结构和在材料科学和分子工程中的潜在应用 (Ojala et al., 2001)。
具有改善耐水性的环氧系统
对N,N-双(2,3-环氧丙基)苯胺及含有溴、氯和三氟甲基取代基的相关化合物进行的研究侧重于合成具有增强耐水性的环氧系统。这项工作突出了卤素取代基在修改材料性质方面的重要性,特别是在环氧树脂和聚合物的背景下 (Johncock & Tudgey, 1983)。
药物中的杂质分析
液相色谱(LC)-固相萃取(SPE)/核磁共振(NMR)方法已用于鉴定和结构表征3-溴-5-(三氟甲基)苯胺中的未知杂质。这种方法在制药研究中至关重要,以确保药物化合物的纯度和安全性 (Harča等人,2016)。
振动光谱研究
对分子如2-氯-5-(三氟甲基)苯胺进行的振动光谱研究,如FT-IR和FT-Raman,以及量子化学研究,提供了有关分子结构、化学反应性和热力学参数的宝贵信息,有助于更深入地了解分子性质 (Karthick et al., 2013)。
化学选择性氨基化
对与3-溴-4-氯-5-(三氟甲基)苯胺密切相关的化合物,如5-溴-2-氯-3-氟吡啶,进行了化学选择性官能化的研究。这样的研究有助于开发用于选择性和高效合成复杂有机分子的方法 (Stroup et al., 2007)。
安全和危害
作用机制
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve transition metal catalyzed carbon–carbon bond formations .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby the metal becomes oxidized through its donation of electrons to form a new metal–carbon bond .
生化分析
Biochemical Properties
3-Bromo-4-chloro-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis . These interactions suggest that 3-Bromo-4-chloro-5-(trifluoromethyl)aniline may influence signaling pathways that regulate cell growth and differentiation.
Cellular Effects
The effects of 3-Bromo-4-chloro-5-(trifluoromethyl)aniline on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts on cell surface tyrosine kinase receptors, which are crucial for the regulation of cell proliferation and survival . This compound’s influence on these receptors can lead to alterations in downstream signaling pathways, affecting gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 3-Bromo-4-chloro-5-(trifluoromethyl)aniline exerts its effects through specific binding interactions with biomolecules. It is known to inhibit certain enzymes, thereby modulating their activity. For example, it acts as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics . This inhibition can lead to changes in the metabolic processing of other compounds, highlighting the compound’s role in enzyme regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-chloro-5-(trifluoromethyl)aniline have been studied over time to understand its stability and degradation. It has been found to be stable under normal conditions, with no significant degradation observed over short-term studies . Long-term studies are necessary to fully understand its stability and potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-chloro-5-(trifluoromethyl)aniline vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as skin irritation and serious eye irritation . These findings suggest that careful dosage control is essential when using this compound in experimental settings.
Metabolic Pathways
3-Bromo-4-chloro-5-(trifluoromethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to inhibit the enzyme CYP1A2, which plays a role in the metabolism of drugs and other xenobiotics . This inhibition can affect the metabolic flux and levels of metabolites within the cell, highlighting the compound’s impact on metabolic processes.
Transport and Distribution
Within cells and tissues, 3-Bromo-4-chloro-5-(trifluoromethyl)aniline is transported and distributed through specific transporters and binding proteins. It has been found to have high gastrointestinal absorption and is capable of crossing the blood-brain barrier . These properties suggest that the compound can be widely distributed within the body, potentially affecting various tissues and organs.
Subcellular Localization
The subcellular localization of 3-Bromo-4-chloro-5-(trifluoromethyl)aniline is crucial for its activity and function. It is known to localize within specific cellular compartments, where it can interact with target biomolecules. The presence of targeting signals or post-translational modifications may direct the compound to specific organelles, influencing its biochemical activity within the cell .
属性
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVLAJIQVJQKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241940 | |
| Record name | 3-Bromo-4-chloro-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1096698-03-1 | |
| Record name | 3-Bromo-4-chloro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096698-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)
![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)
![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/structure/B1396812.png)
![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)
![N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396815.png)


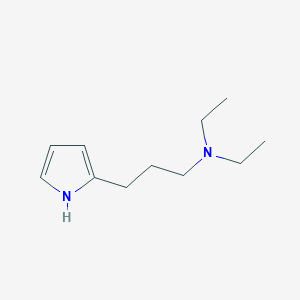

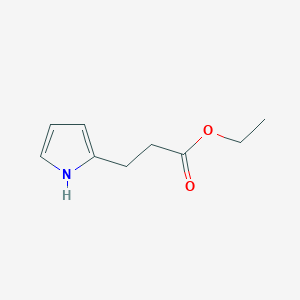
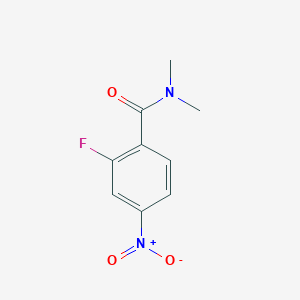
![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)
